N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorine compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high electronegativity and hydrophobicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and sustainable protocols that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions are key factors in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organofluorine compounds with trifluoromethyl groups, such as:
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Methylacetylfentanyl
- 3-Fluorofentanyl
- Furanylfentanyl
Uniqueness
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific structural features and the presence of two trifluoromethyl groups.
Eigenschaften
Molekularformel |
C14H15F6NO |
---|---|
Molekulargewicht |
327.26 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C14H15F6NO/c1-2-12(13(15,16)17,14(18,19)20)11(22)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22) |
InChI-Schlüssel |
GJEJZCZDQJNJKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.